Methyl octadec-9-ynoate

Antiparasitic Chagas disease Natural products

Sourcing Methyl octadec-9-ynoate (CAS 1120-32-7) for your R&D pipeline? This acetylenic fatty acid methyl ester is the validated lead scaffold for anti-T. cruzi drug discovery (IC50 27.6 µM) and an essential negative control for antifungal SAR studies. Its terminal alkyne enables CuAAC click chemistry for functionalized lipid synthesis—a capability impossible with common FAMEs like methyl oleate. Ensure you receive ≥95% purity material to guarantee reproducible results in mass spectrometry identification and biological assays.

Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
CAS No. 1120-32-7
Cat. No. B073151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octadec-9-ynoate
CAS1120-32-7
Molecular FormulaC19H34O2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCCCCCCCC(=O)OC
InChIInChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3
InChIKeyVGXHOYHYUMFLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octadec-9-Ynoate (CAS 1120-32-7) for Research and Industrial Sourcing: Product-Specific Differentiator Guide


Methyl octadec-9-ynoate (CAS 1120-32-7), also known as methyl stearolate or 9-octadecynoic acid methyl ester, is an acetylenic fatty acid methyl ester characterized by a C18 carbon chain with a triple bond at the C-9 position [1]. This compound serves as a key intermediate in organic synthesis, particularly in the creation of longer-chain molecules and complex organic compounds . It is commercially available with typical purities of 95% or greater .

Why Methyl Octadec-9-Ynoate (CAS 1120-32-7) Cannot Be Substituted with Generic Fatty Acid Esters


Substitution of methyl octadec-9-ynoate with common fatty acid methyl esters (FAMEs) such as methyl oleate or methyl stearate is not scientifically valid due to the profound impact of the C-9 triple bond on chemical reactivity, biological activity, and analytical behavior. The alkyne moiety confers distinct autoxidation pathways [1], drastically altered antifungal potency compared to positional isomers [2], unique mass spectral fragmentation patterns [3], and differential lipophilicity [4]. These properties are not present in saturated or cis-unsaturated analogs, meaning generic substitution will yield non-comparable results in research and industrial applications.

Quantitative Differentiation Evidence for Methyl Octadec-9-Ynoate (CAS 1120-32-7) vs. Comparators


Superior Trypanocidal Potency and Selectivity vs. Structurally Related Acetylenic Acids

Octadec-9-ynoic acid (the free acid of methyl octadec-9-ynoate) exhibits an IC50 of 27.6 µM against Trypanosoma cruzi trypomastigotes, which is more than 2-fold more potent than santalbic acid (IC50 ~60 µM) and 8-hydroxyoctadec-9,11-diynoic acid (IC50 ~60 µM) isolated from the same plant source [1]. It also demonstrates a favorable selectivity index (SI) greater than 7, indicating preferential toxicity toward the parasite over mammalian cells [1].

Antiparasitic Chagas disease Natural products

Negligible Antifungal Activity Distinguishes C-9 Alkyne from Potent C-6 Alkyne Isomers

In a panel of 21 fungal pathogens, 9-octadecynoic acid (compound 6) was essentially inactive, whereas the C-6 alkyne positional isomers 6-octadecynoic acid (compound 3) and 6-nonadecynoic acid (compound 4) demonstrated potent antifungal activity with MICs comparable to control drugs [1]. This stark contrast in activity underscores the critical importance of triple bond position for biological function [1].

Antifungal Structure-activity relationship Drug discovery

Distinct Autoxidation Behavior Compared to Methyl Oleate

A comparative study of autoxidation demonstrated that methyl stearolate (methyl octadec-9-ynoate) undergoes a different oxidative pathway than methyl oleate, with the acetylenic compound showing a greater dependence on peroxidation of the active methylene group rather than direct oxygen addition at the unsaturated linkage [1]. This mechanistic divergence affects the nature and composition of oxidative degradation products [1].

Lipid oxidation Stability Industrial chemistry

Unique Mass Spectral Fingerprint for Unambiguous Identification

The EI mass spectrum of methyl octadec-9-ynoate exhibits diagnostic ions at m/z 152, 166, 196, and 210, resulting from rearrangements to allenic and conjugated diene structures [1]. This pattern differs significantly from that of methyl linoleate, which shares the same molecular weight (m/z 294) [1]. Additionally, the 3-pyridylcarbinol ester derivative shows a characteristic gap of 24 amu (or 38 amu with proximal methylene) that localizes the triple bond [2].

Analytical chemistry Lipidomics Mass spectrometry

Reduced Lipophilicity Compared to Saturated and cis-Unsaturated Analogs

Methyl octadec-9-ynoate has a calculated LogP of 5.64 [1], which is lower than that of methyl oleate (LogP ~6.20) [2] and significantly lower than methyl stearate (LogP ~8.3). This reduction in lipophilicity is attributable to the polarizable triple bond and can influence membrane partitioning, solubility, and bioavailability in biological systems.

Physicochemical properties Drug design Formulation

Versatile Synthetic Intermediate for Click Chemistry and Derivatization

The terminal alkyne moiety of methyl octadec-9-ynoate enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, a capability absent in saturated or cis-unsaturated FAMEs . Furthermore, related acetylenic fatty esters have been shown to undergo epoxidation with yields up to 81% [1], demonstrating the synthetic versatility of this scaffold for generating diverse derivatives.

Click chemistry Organic synthesis Bioconjugation

Optimal Research and Industrial Application Scenarios for Methyl Octadec-9-Ynoate (CAS 1120-32-7)


Antiparasitic Drug Discovery: Scaffold for Chagas Disease Therapeutics

Given the validated trypanocidal activity (IC50 27.6 µM) and selectivity index (>7) of octadec-9-ynoic acid against T. cruzi, the methyl ester serves as a preferred starting material for medicinal chemistry campaigns targeting Chagas disease [1]. Its superior potency over santalbic acid and other acetylenic acids from the same source makes it the lead scaffold for further optimization [1].

Negative Control in Antifungal Structure-Activity Relationship Studies

Due to its essential inactivity against a broad panel of fungal pathogens, methyl octadec-9-ynoate is an ideal negative control compound for antifungal SAR studies [2]. Researchers can use it to benchmark the activity of C-6 acetylenic acids or other antifungal leads, ensuring that observed effects are specific to the active chemotype [2].

Lipidomics and Analytical Chemistry: Authentic Standard for Mass Spectrometry

The unique diagnostic ions (m/z 152, 166, 196, 210) and distinct fragmentation pattern of methyl octadec-9-ynoate make it an essential authentic standard for the accurate identification and quantification of acetylenic fatty acids in biological and environmental samples [3][4]. Its use minimizes the risk of misidentification with isobaric compounds like methyl linoleate [3].

Click Chemistry and Bioconjugation: Alkyne-Functionalized Lipid Building Block

The terminal alkyne group enables the use of methyl octadec-9-ynoate as a lipid building block in CuAAC click chemistry for the synthesis of functionalized lipids, probes, and bioconjugates . This application is not possible with saturated or cis-unsaturated FAMEs, providing a unique synthetic advantage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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